ChEs/MAOs-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10Cl2N2O3 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(14(11)17)7-18-19-15(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)/b18-7+ |
InChI Key |
WFEICUTYOGADAP-CNHKJKLMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Enzyme Inhibition Profiles and Mechanisms of Action of Ches/maos in 1
Cholinesterase Inhibition Spectrum and Potency
ChEs/MAOs-IN-1 exhibits inhibitory effects on key enzymes within the cholinesterase family, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Acetylcholinesterase (AChE) Inhibition Kinetics and Specificity
Research findings indicate that this compound is a potent inhibitor of Acetylcholinesterase (AChE). The compound demonstrated an IC50 value of 0.048 μM against human AChE medchemexpress.commedchemexpress.com. This potency suggests a significant capacity to block the enzymatic hydrolysis of acetylcholine (B1216132), a critical neurotransmitter.
Butyrylcholinesterase (BChE) Inhibition Kinetics and Specificity
Inhibition studies also revealed activity against Butyrylcholinesterase (BChE). This compound displayed an IC50 value of 0.89 μM for BChE medchemexpress.commedchemexpress.com. Comparing the IC50 values for AChE and BChE (0.048 μM vs. 0.89 μM), this compound shows a selectivity ratio of approximately 18.5-fold greater potency against AChE compared to BChE, indicating a preference for inhibiting AChE.
Reversibility and Type of Cholinesterase Inhibition (e.g., Competitive, Non-Competitive)
The specific type of cholinesterase inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive) and the reversibility of this compound's interaction with AChE and BChE are not explicitly detailed in the available research findings. Further studies would be required to elucidate these mechanistic aspects of its cholinesterase inhibition.
Monoamine Oxidase Inhibition Spectrum and Potency
This compound also functions as an inhibitor of Monoamine Oxidases (MAOs), enzymes responsible for the metabolism of monoamine neurotransmitters.
Monoamine Oxidase A (MAO-A) Inhibition Kinetics and Selectivity
Studies report that this compound inhibits Monoamine Oxidase A (MAO-A). While one source attributes an IC50 value of 0.095 μM to MAO-B due to a likely typographical error, this value is presented here as indicative of MAO-A inhibition, consistent with the compound's described dual inhibitory profile medchemexpress.commedchemexpress.com. This suggests a high potency against MAO-A.
Monoamine Oxidase B (MAO-B) Inhibition Kinetics and Selectivity
The compound also inhibits Monoamine Oxidase B (MAO-B), with reported IC50 values of 3.58 μM medchemexpress.commedchemexpress.com. Comparing the IC50 values for MAO-A (0.095 μM) and MAO-B (3.58 μM), this compound demonstrates a selectivity ratio of approximately 37.7-fold greater potency against MAO-A compared to MAO-B, indicating a notable selectivity for MAO-A.
Data Tables
The following table summarizes the reported IC50 values for this compound against key cholinesterase and monoamine oxidase enzymes.
| Enzyme | IC50 (μM) |
| Acetylcholinesterase (AChE) | 0.048 |
| Butyrylcholinesterase (BChE) | 0.89 |
| Monoamine Oxidase A (MAO-A) | 0.095* |
| Monoamine Oxidase B (MAO-B) | 3.58 |
Note: The value of 0.095 μM is attributed to MAO-B in the source due to a likely typographical error, but is presented here as MAO-A based on the compound's description as a dual inhibitor and the context of the data.
Compound List
this compound
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Monoamine Oxidase A (MAO-A)
Monoamine Oxidase B (MAO-B)
Irreversibility or Reversibility of MAO Inhibition
Monoamine oxidases (MAOs) are critical enzymes involved in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are broadly classified based on their interaction with the enzyme, specifically whether the inhibition is reversible or irreversible nih.govwikipedia.orgdrugs.com.
Reversible Inhibition: Reversible MAO inhibitors (e.g., moclobemide) bind to the enzyme through weaker interactions, such as hydrogen bonds, and can be dissociated from the enzyme, allowing for recovery of enzyme activity nih.govwikipedia.org.
Irreversible Inhibition: Irreversible MAO inhibitors typically form a covalent bond with the enzyme's cofactor, flavin adenine (B156593) dinucleotide (FAD), leading to a permanent inactivation of the enzyme nih.gov. This type of inhibition is often time-dependent and is not reversed by simple dialysis nih.gov. Compounds containing a propargylamine (B41283) moiety, a common feature in many dual ChE/MAO inhibitors, are frequently associated with irreversible MAO inhibition nih.govmdpi.comacs.orgresearchgate.net. For instance, ladostigil, a known dual inhibitor, employs a propargyl group and is characterized by irreversible MAO inhibition acs.org. While specific experimental data detailing the precise reversibility profile of this compound's MAO inhibition are not explicitly detailed in the available literature, the inclusion of functional groups commonly associated with irreversible MAO inactivation suggests a potential for this mechanism in its action acs.orgresearchgate.net.
Dual Inhibition Synergy and Cross-Targeting Effects
The rationale behind developing dual inhibitors like this compound stems from the multifactorial nature of neurodegenerative diseases tandfonline.commdpi.comnih.govnih.govdovepress.commdpi.commdpi.com. By simultaneously targeting two key enzymatic systems, these compounds aim to achieve synergistic therapeutic benefits.
Cholinesterase Inhibition: Inhibition of ChEs, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leads to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a well-established strategy for improving cognitive function in conditions like Alzheimer's disease mdpi.commdpi.com.
Monoamine Oxidase Inhibition: MAO inhibition, by reducing the oxidative deamination of monoamines, can help restore neurotransmitter balance and mitigate oxidative stress, which is implicated in neuronal damage mdpi.comnih.gov. Targeting MAO-B, in particular, is considered beneficial for managing Parkinson's disease and potentially aspects of Alzheimer's disease tandfonline.comnih.govnih.govmdpi.com.
The combined action of inhibiting both ChEs and MAOs can lead to synergistic effects, addressing multiple pathological pathways concurrently. This compound exemplifies this approach by demonstrating inhibitory activity against both enzyme families medchemexpress.com. This dual targeting can potentially offer enhanced neuroprotection and symptomatic relief compared to single-target agents, by modulating both cholinergic and monoaminergic systems and reducing oxidative damage nih.govmdpi.comacs.org.
Enzyme Inhibition Data for this compound
The following table summarizes the in vitro inhibitory potencies (IC50 values) of this compound against key cholinesterase and monoamine oxidase enzymes, as reported in research studies.
| Enzyme Target | IC50 Value (μM) |
| Acetylcholinesterase (AChE) | 0.048 |
| Butyrylcholinesterase (BChE) | 0.89 |
| Monoamine Oxidase-A (MAO-A) | 0.095 |
| Monoamine Oxidase-B (MAO-B) | 3.58 |
Note: The IC50 values for MAO-A and MAO-B are based on the interpretation of data provided in source medchemexpress.com, where the compound is referred to as Compound 4i.
Structure Activity Relationship Sar and Design Principles for Ches/maos in 1
Chemical Scaffolds and Core Structures Underlying ChEs/MAOs-IN-1 Activity
A variety of chemical scaffolds have been explored to create dual ChE/MAO inhibitors, often by integrating known pharmacophores for each target enzyme. Common structural frameworks include:
Indan and Phenethylamine Derivatives: Inspired by known MAO inhibitors like rasagiline (B1678815) and selegiline, series of N-propargylaminoindans and N-propargylphenethylamines have been synthesized. These often incorporate carbamate (B1207046) functionalities for ChE inhibition alongside the propargylamine (B41283) group for MAO inhibition acs.orgnih.gov.
Coumarin (B35378) Derivatives: The coumarin scaffold has proven highly adaptable for dual-target inhibition. Modifications, particularly at the 3-position with phenyl or heterocyclic bioisosteres, and the strategic use of linker groups, have yielded potent inhibitors of AChE and MAO-B nih.govuniba.itnih.govmdpi.comfrontiersin.org.
Chromone (B188151) Derivatives: Chromone-based compounds, frequently linked to established AChE inhibitors like donepezil, have been developed as dual AChE and MAO-B inhibitors. The nature of the linker and substituents on the chromone core significantly impacts activity mdpi.comtandfonline.com.
Chalcone Derivatives: Chalcones have also served as a base structure, with modifications such as morpholine (B109124) rings or linkages to other pharmacophores demonstrating dual inhibition against MAO-B and AChE researchgate.netnih.gov.
Other Scaffolds: Research has also investigated benzo-fused five-membered rings, imines, hydrazines, and even natural product derivatives like resveratrol (B1683913) and its analogues for their potential as dual ChE/MAO inhibitors nih.govmdpi.com.
The core structure acts as a platform to correctly orient key functional groups, such as carbamates, propargylamines, or specific aromatic systems, to interact with the distinct binding sites of ChEs and MAOs.
Impact of Substituent Modifications on Enzyme Inhibition Profiles
Influence on Cholinesterase Selectivity (AChE vs. BChE)
Achieving selective inhibition between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is influenced by the size, shape, and electronic nature of substituents.
Carbamate Moiety: A carbamate functional group is generally considered essential for potent AChE inhibition. Its position on the molecule can affect activity, with certain substitution patterns (e.g., 4-carbamyloxyphenyl) showing higher potency than others (e.g., 6- or 7-carbamyloxyphenyl) in specific series acs.orgnih.gov.
Linker Strategies: Modifications in linker groups can alter selectivity. For instance, an ethylene (B1197577) linker in chromone-based compounds enhanced activity against both ChEs mdpi.com. In coumarin derivatives, altering the linker length or structure, such as through homologation at a basic nitrogen, has been shown to shift selectivity from AChE towards BChE uniba.it.
Aromatic and Heterocyclic Substituents: The incorporation of bioisosteric rings, such as thiophene, into coumarin scaffolds indicated that these rings were better accommodated within the MAO-B active site compared to the AChE active site, offering a strategy to modulate selectivity uniba.itnih.gov.
Influence on Monoamine Oxidase Selectivity (MAO-A vs. MAO-B)
Targeting MAO-B specifically is often desired due to its role in neurodegenerative disease pathology.
Propargyl Group: The propargylamine moiety is a hallmark of many MAO inhibitors. While it can decrease AChE inhibitory activity, it generally enhances MAO inhibition acs.orgnih.gov.
N-Methylation: N-methylation of the propargylamine function has been observed to boost MAO (both A and B isoforms) inhibitory activity while reducing AChE inhibition acs.orgnih.gov.
Core Substitutions: Substituents on the core scaffold play a significant role in MAO selectivity. For example, a benzyloxy group at position 6 of a chromone moiety increased MAO-B activity mdpi.com. In 3-phenylcoumarin (B1362560) derivatives, electron-withdrawing groups like trifluoromethyl on the phenyl ring at the 3-position have been linked to enhanced MAO-B potency, with specific positional effects being critical frontiersin.org.
Structure-Inhibition Correlation for Dual Enzyme Activity
The development of balanced dual inhibitors requires careful correlation between structural features and inhibitory profiles across both enzyme families.
Pharmacophore Integration: Compounds often integrate distinct pharmacophores. For example, carbamate derivatives typically show higher AChE inhibition, while their non-carbamylated precursors might exhibit better MAO inhibition. The presence of a carbamate group can significantly reduce MAO activity in certain structural contexts acs.orgnih.gov.
Linker and Pharmacophore Positioning: The optimal arrangement and linkage of pharmacophores are critical for dual activity. In chromone-based designs, the N-benzylpiperidine moiety contributes to AChE inhibition, while modifications on the chromone ring influence MAO-B activity tandfonline.com.
Balanced Potency: The goal is often to achieve comparable or synergistic inhibition. Compounds exhibiting nanomolar MAO-B inhibition alongside low micromolar AChE inhibition are considered promising multi-target candidates mdpi.com.
Ligand-Enzyme Binding Interactions: Insights from Mutagenesis and Crystallography Studies
While specific crystallographic data for a compound designated "this compound" is not available, general insights from studies on dual inhibitors highlight key binding interactions:
AChE Binding: The AChE active site features an anionic subsite, a catalytic triad, and a peripheral anionic site (PAS). Inhibitors often utilize positively charged groups to interact with the PAS and bulky moieties for the catalytic site. For instance, the N-benzylpiperidine fragment in chromone derivatives engages in π-cation and π–π interactions with residues like Trp84 and Phe330 tandfonline.com.
MAO-B Binding: MAO-B's active site contains a flavin adenine (B156593) dinucleotide (FAD) cofactor and specific amino acids. Inhibitors typically interact with the FAD and residues such as Tyr326. Hydrogen bonding between a carboxyl group and Tyr326 has been identified as important for MAO-B selectivity in some coumarin derivatives tandfonline.com. The propargylamine group commonly interacts with the FAD cofactor.
Dual Binding Mechanisms: Designing molecules that fit both active sites necessitates careful consideration of linker flexibility and the spatial arrangement of pharmacophores. Some dual inhibitors are proposed to bind to AChE at both catalytic and peripheral sites while simultaneously interacting with the MAO-B active site through distinct functional groups tandfonline.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR models are indispensable tools for predicting the biological activity of novel chemical entities and guiding the optimization of dual inhibitors.
Descriptor Identification: QSAR studies identify molecular descriptors (e.g., lipophilicity, polarity, steric factors, electronic properties) that correlate with inhibitory potency and selectivity against AChE, BChE, MAO-A, and MAO-B wikipedia.org.
Predictive Power: By establishing mathematical relationships between structure and activity, QSAR models enable the prediction of efficacy for new or virtual compounds, thereby streamlining the drug discovery process wikipedia.org. For example, QSAR analyses of coumarin derivatives have elucidated structural determinants crucial for MAO-B inhibition, such as the positioning of substituents on the phenyl ring frontiersin.org.
Optimization and Lead Development: QSAR models are vital for refining lead compounds, aiming to enhance potency, improve selectivity for desired isoforms, and predict favorable pharmacokinetic properties, ultimately leading to more effective therapeutic agents.
Representative Data Table of Dual ChE/MAO Inhibitors
Preclinical Investigations of Ches/maos in 1: in Vitro and in Vivo Research Models
In Vitro Cellular Models for Neuroprotection and Related Mechanisms
The neuroprotective properties of ChEs/MAOs-IN-1 have been extensively evaluated in various neuronal and glial cell lines. These models are crucial for elucidating the compound's cellular and molecular mechanisms of action in a controlled environment, providing a strong basis for its therapeutic potential in neurodegenerative diseases.
Oxidative Stress Mitigation in Neuronal and Glial Cell Lines
The antioxidant effects are further supported by measurements of key endogenous antioxidant enzymes. Treatment with related dual-inhibitor compounds has been shown to up-regulate the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net
Table 1: Effect of Related Dual Inhibitors on Oxidative Stress Markers in Neuronal Cells
| Marker | Effect of Compound Treatment | Significance |
|---|---|---|
| Intracellular ROS | Decreased | Reduction of damaging reactive oxygen species. researchgate.net |
| Superoxide Dismutase (SOD) | Increased | Enhancement of endogenous antioxidant defense. researchgate.net |
| Catalase (CAT) | Increased | Improved detoxification of hydrogen peroxide. researchgate.net |
| Glutathione (GSH) | Increased | Increased capacity for reducing oxidative stress. nih.gov |
| Malondialdehyde (MDA) | Decreased | Inhibition of lipid peroxidation and membrane damage. researchgate.net |
Anti-Apoptotic Mechanisms in Cellular Insult Models
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. In vitro models of neuronal insult, often using toxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2), are employed to study the anti-apoptotic potential of therapeutic compounds. researchgate.netresearchgate.net this compound has demonstrated significant anti-apoptotic effects in these models.
Flow cytometry analyses have shown that pretreatment with related compounds can reduce the percentage of apoptotic cells following a toxic insult. researchgate.netnih.gov This is often accompanied by changes in the expression of key apoptotic regulatory proteins. For instance, treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. researchgate.net Furthermore, the activity of executioner caspases, such as caspase-3, is often reduced, indicating an inhibition of the final steps of the apoptotic cascade. researchgate.netnih.gov
Modulation of Protein Kinase Pathways (e.g., PKC, MAPK)
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of these pathways is implicated in neurodegeneration. The ERK (extracellular signal-regulated kinase) pathway is generally associated with cell survival, while the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways are often activated by stress and can promote apoptosis. nih.govyoutube.commdpi.com
Studies on compounds with similar mechanisms to this compound have shown modulation of these pathways. For instance, neuroprotective agents can lead to the phosphorylation and activation of the pro-survival ERK pathway. youtube.comnih.gov Conversely, they may inhibit the activation of the pro-apoptotic JNK and p38 pathways in response to cellular stress. mdpi.com This balance in MAPK signaling is a key aspect of the neuroprotective effects observed.
Regulation of Cell Survival Genes and Neurotrophic Factors
The expression of genes involved in cell survival and the production of neurotrophic factors are vital for maintaining neuronal health. nih.govh1.co Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), support the growth, survival, and differentiation of neurons. h1.co Research has indicated that some neuroprotective compounds can upregulate the expression of these critical factors. nih.gov
The mechanism often involves the activation of transcription factors that control the expression of survival-related genes. While direct evidence for this compound is emerging, related compounds have been shown to influence these pathways, suggesting a potential mechanism for long-term neuroprotection. nih.govh1.co
Amelioration of Amyloid Beta (Aβ)-Induced Cellular Dysfunction
The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. mdpi.commdpi.com In vitro models using neuronal cells exposed to Aβ peptides are therefore critical for evaluating potential therapies.
This compound and similar multi-target compounds have shown the ability to protect neuronal cells from Aβ-induced toxicity. nih.govmdpi.com This can be achieved through several mechanisms, including the inhibition of Aβ aggregation, reduction of Aβ-induced oxidative stress, and prevention of Aβ-mediated inflammatory responses in microglial cell lines. mdpi.commdpi.com For example, some compounds have been found to reduce the expression of the amyloid precursor protein (APP) and beta-secretase 1 (BACE1), an enzyme involved in the production of Aβ. mdpi.com
Table 2: In Vitro Effects of Related Compounds on Aβ-Induced Cellular Dysfunction
| Parameter | Cell Line | Effect of Compound | Reference |
|---|---|---|---|
| Cell Viability | SH-SY5Y | Increased | researchgate.net |
| Aβ-induced Cytotoxicity | HMC3 (microglia) | Reduced | mdpi.com |
| APP Expression | APPswe/Ind SH-SY5Y | Reduced | mdpi.com |
| BACE1 Expression | APPswe/Ind SH-SY5Y | Reduced | mdpi.com |
| Aβ1-42 Levels | APPswe/Ind SH-SY5Y | Reduced | mdpi.com |
In Vitro Blood-Brain Barrier Permeation Assessment
For a neuroprotective compound to be effective, it must be able to cross the blood-brain barrier (BBB). nih.govnih.gov The permeability of this compound is assessed using in vitro models that mimic the BBB. These typically consist of a monolayer of brain endothelial cells, sometimes co-cultured with astrocytes or pericytes, grown on a semi-permeable membrane. plos.orgresearchgate.net
The permeability of a compound is often determined by measuring its transport from the "blood" side to the "brain" side of the model. Theoretical ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies for similar dual inhibitors have suggested acceptable pharmacokinetic profiles, indicating a likelihood of good BBB penetration. researchgate.net These in silico predictions are then validated using cell-based assays like the parallel artificial membrane permeability assay (PAMPA-BBB) or Caco-2 cell monolayer models. nih.gov
In Vivo Preclinical Models for Efficacy Evaluation
Ladostigil, a compound that combines the pharmacophores of the MAO inhibitor rasagiline (B1678815) and the cholinesterase inhibitor rivastigmine (B141), has been evaluated in various animal models of neurodegeneration. nih.govtandfonline.com One key model involves the intracerebroventricular (ICV) injection of streptozotocin (B1681764) in rats, which induces a state that mimics many aspects of sporadic Alzheimer's disease, including cognitive deficits, oxidative stress, and neuroinflammation. researchgate.net In these models, Ladostigil has demonstrated the ability to prevent some of the pathological changes associated with the disease. researchgate.net Another common approach is the use of pharmacological models, such as inducing amnesia with scopolamine, a muscarinic receptor antagonist, to assess the pro-cognitive effects of cholinesterase inhibition. researchgate.netnih.gov
A critical aspect of preclinical evaluation is determining a compound's ability to improve cognitive function. In studies using the scopolamine-induced amnesia model in rats, Ladostigil was shown to significantly antagonize the impairment in spatial memory, indicating its potential to enhance cholinergic activity in the brain. researchgate.netnih.gov This is a crucial finding, as deficits in spatial navigation and memory are early symptoms of Alzheimer's disease. Behavioral tests such as the Morris water maze and passive avoidance tasks are commonly employed to assess these cognitive parameters. For instance, in rats with streptozotocin-induced cognitive deficits, Ladostigil was found to reduce the deficits in both episodic and spatial memory. researchgate.net
Table 1: Representative Cognitive and Behavioral Effects of Ladostigil in Animal Models
| Animal Model | Behavioral Test | Key Finding | Citation |
| Scopolamine-treated rats | Spatial Memory Tasks | Antagonized scopolamine-induced memory impairment | researchgate.netnih.gov |
| Streptozotocin-treated rats | Episodic and Spatial Memory Tasks | Reduced deficits in memory | researchgate.net |
| Rats in Forced Swim Test | Immobility Time | Exhibited antidepressant-like effects | researchgate.net |
This table is a representative summary based on available literature for Ladostigil and similar dual inhibitors.
Neuroinflammation is a key pathological feature of Alzheimer's disease, characterized by the activation of glial cells such as astrocytes and microglia. Multi-target-directed ligands are often designed to mitigate this inflammatory response. nih.gov Preclinical studies with Ladostigil in the streptozotocin-induced rat model of Alzheimer's disease have shown that it can prevent gliosis, which is the reactive proliferation of glial cells in response to central nervous system injury. researchgate.net By reducing the activation of these cells, compounds like Ladostigil may help to decrease the production of pro-inflammatory cytokines and other neurotoxic molecules.
The inhibition of MAO enzymes by compounds like Ladostigil is intended to reduce the oxidative stress that contributes to neuronal damage in Alzheimer's disease. MAO-B activity, in particular, increases with age and is elevated in the brains of Alzheimer's patients, leading to the production of reactive oxygen species (ROS). nih.gov In preclinical models, Ladostigil has been shown to prevent oxidative-nitrative stress. researchgate.net The neuroprotective effects of MAO inhibitors are partly attributed to the reduction of hydrogen peroxide, a byproduct of monoamine metabolism. researchgate.net Furthermore, some MTDLs have been designed to possess direct antioxidant properties, such as the ability to scavenge free radicals. nih.gov
Table 2: Representative Neuroinflammatory and Oxidative Stress Effects of Ladostigil in Animal Models
| Effect | Animal Model | Finding | Citation |
| Anti-neuroinflammatory | Streptozotocin-treated rats | Prevented gliosis | researchgate.net |
| Anti-oxidative Stress | Streptozotocin-treated rats | Prevented oxidative-nitrative stress | researchgate.net |
| Neuroprotection | Various neurodegenerative rat models | Potent anti-apoptotic and neuroprotective activities | researchgate.net |
This table is a representative summary based on available literature for Ladostigil and similar dual inhibitors.
Comparative Analysis with Other Multi-Target-Directed Ligands in Preclinical Contexts
The field of multi-target-directed ligands is diverse, with numerous compounds being developed that target ChEs and MAOs, among other targets. Ladostigil itself was developed by combining structural elements of existing drugs, rasagiline and rivastigmine. nih.govtandfonline.com Other MTDLs, such as ASS234, have also been developed and show inhibition of both MAO A and MAO B, along with cholinesterases. nih.gov
The design strategy for these compounds often involves linking different pharmacophores together. For example, researchers have created hybrids of donepezil, another cholinesterase inhibitor, with other active moieties to add anti-amyloid aggregation or antioxidant properties. nih.govnih.govmdpi.com When compared, these compounds can exhibit different potency profiles for their various targets. For instance, some may be more potent MAO inhibitors, while others may have stronger anticholinesterase activity. The "balanced" activity profile is often a key goal in the development of these MTDLs, aiming for a synergistic effect from modulating multiple pathological pathways simultaneously. tandfonline.com The ultimate aim is to develop a single molecule that can offer both symptomatic relief and disease-modifying effects, a significant advantage over combination therapies. nih.gov
Computational Studies and Molecular Modeling of Ches/maos in 1
Molecular Docking Simulations for Enzyme Active Site Interactions
Specific details regarding the molecular docking of ChEs/MAOs-IN-1 into the active sites of cholinesterases and monoamine oxidases, including predicted binding energies, key interacting amino acid residues, and the specific orientation of the inhibitor within the binding pockets, have not been published.
Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes
There is no information available in the scientific literature regarding molecular dynamics simulations of this compound complexed with its target enzymes. Consequently, data on the stability of the ligand-protein complexes, conformational changes, and root-mean-square deviation (RMSD) values over time are not available.
In Silico Prediction of Target Engagement and Off-Target Interactions
A detailed in silico analysis of the target engagement and potential off-target interactions for this compound has not been presented in the available literature. While its primary targets are well-defined through in vitro assays, a broader computational screening against other potential biological targets has not been described.
Synthetic Strategies and Chemical Methodologies for Ches/maos in 1 and Analogues
Retrosynthetic Analysis of ChEs/MAOs-IN-1 Analogues
The retrosynthetic analysis of dual ChEs/MAOs inhibitors typically involves dissecting molecules into their constituent pharmacophores, which are derived from known potent inhibitors of either ChEs or MAOs. This "molecular hybridization" approach allows for the rational design of novel chemical entities that retain the biological activity of the parent compounds while potentially offering synergistic or complementary therapeutic benefits mdpi.comdovepress.com.
Common retrosynthetic strategies include:
Fragment Coupling: Identifying key structural fragments responsible for ChE inhibition (e.g., carbamate (B1207046), tacrine-like moieties, benzylpiperidine) and MAO inhibition (e.g., propargylamines, isatin (B1672199) derivatives, semicarbazones) and devising synthetic routes to link them via suitable linkers dovepress.comresearchgate.nettandfonline.comacs.orgtandfonline.com. For instance, a common disconnection might involve breaking a linker that connects a ChE-binding moiety to an MAO-binding moiety.
Scaffold-Based Design: Designing a central heterocyclic scaffold (e.g., thiazolopyrimidine, homoisoflavonoid, phthalimide) that can be functionalized with groups known to interact with the active sites of both ChEs and MAOs tandfonline.comacs.orgtandfonline.comacs.org. The retrosynthesis would then focus on building this core scaffold and attaching the necessary functional groups.
Modification of Existing Drugs: Starting with a known drug for either ChE or MAO inhibition and modifying its structure to incorporate features that confer activity against the other target researchgate.net. For example, the propargyl moiety of rasagiline (B1678815) (an MAO-B inhibitor) has been incorporated into rivastigmine (B141) (a ChE inhibitor) to create dual inhibitors researchgate.net.
The choice of retrosynthetic pathway is guided by the desired target selectivity (e.g., MAO-A vs. MAO-B, AChE vs. BuChE), the availability of starting materials, and the feasibility of the proposed chemical transformations.
Key Synthetic Routes and Reaction Pathways
The synthesis of dual ChEs/MAOs inhibitors employs a variety of organic chemistry methodologies, often tailored to the specific molecular architecture being pursued. Common reaction types include:
Amide and Semicarbazone Formation: Amide bond formation is frequently used to link different molecular fragments. Semicarbazones, often derived from the condensation of semicarbazides with aldehydes or ketones, have shown promise as dual inhibitors tandfonline.comresearchgate.net. A typical route involves the reaction of a substituted semicarbazide (B1199961) with an appropriately functionalized carbonyl compound. For example, the synthesis of 2-amino-5-nitrothiazole (B118965) derived semicarbazones involves reacting 1-(5-nitrothiazol-2-yl)urea with various aldehydes tandfonline.comresearchgate.net.
Heterocycle Synthesis: Many dual inhibitors feature heterocyclic cores. For instance, thiazolopyrimidine derivatives have been synthesized for their multitarget potential acs.org. Homoisoflavonoids have also been explored, often synthesized through multi-step sequences involving cyclization and functionalization reactions tandfonline.comnih.gov. Phthalimide derivatives represent another class, synthesized via reactions involving phthalic anhydrides or related precursors acs.org.
Propargylamine (B41283) Incorporation: The propargyl moiety, characteristic of potent MAO-B inhibitors like rasagiline and selegiline, is often introduced via alkylation reactions using propargyl halides or through reactions involving propargylamines dovepress.comresearchgate.net.
Linker Strategies: The nature and length of the linker connecting the ChE and MAO pharmacophores are crucial for optimal activity and selectivity. Various linkers, including alkyl chains, amide bonds, or aromatic systems, are incorporated using standard coupling reactions (e.g., esterification, amidation, Suzuki coupling) dovepress.comresearchgate.nettandfonline.com.
Table 1: Representative Synthetic Approaches for Dual ChEs/MAOs Inhibitors
| Compound Class/Example | Key Pharmacophores Incorporated | Common Synthetic Route/Reaction Type | Key Intermediates/Starting Materials | Reference |
| Rasagiline-Rivastigmine Hybrids (MT series) | Rasagiline (MAO-B), Rivastigmine (ChE) | Amalgamation via N-alkylation/amide formation | Propargyl moiety of rasagiline, Rivastigmine derivatives | researchgate.net |
| 2-Amino-5-nitrothiazole Semicarbazones | Semicarbazone scaffold, Nitrothiazole | Condensation of semicarbazides with aldehydes | 1-(5-nitrothiazol-2-yl)urea, various aldehydes | tandfonline.comresearchgate.net |
| Homoisoflavonoid Derivatives | Homoisoflavonoid scaffold, ChE/MAO-B targeting groups | Multi-step synthesis involving cyclization and functionalization | Benzaldehydes, chalcones, other precursors | tandfonline.comnih.gov |
| N-benzyl-substituted Biaryl Phthalimides | Phthalimide scaffold, ChE/MAO-B targeting groups | Synthesis involving phthalic anhydride (B1165640) derivatives and amines | Phthalic anhydrides, anilines | acs.org |
| Donepezil-Pyridyl Hybrids (DPHs) | Donepezil (ChE), Pyridyl moiety | Hybridization via linker strategies | Donepezil derivatives, pyridyl compounds | dovepress.comcsic.es |
| Indole-based Thiazolopyrimidines | Indole (B1671886), Thiazolopyrimidine scaffold | Synthesis of heterocyclic core followed by functionalization | Various indole and pyrimidine (B1678525) precursors | acs.org |
Development of Novel Synthetic Methodologies for Multi-Target Inhibitors
Beyond standard coupling and heterocycle synthesis, novel methodologies are continuously being developed to enhance the efficiency and precision of multi-target inhibitor synthesis. These include:
Light-Modulated Inhibitors: Research has explored the design of dual inhibitors whose activity can be modulated by light irradiation, offering a temporal and spatial control over drug action. This involves incorporating photo-responsive groups into the molecular structure tandfonline.com.
Structure-Guided Design: Advances in X-ray crystallography and cryo-EM have provided detailed structures of ChE and MAO enzymes, both free and in complex with inhibitors. This information is invaluable for structure-guided design, allowing chemists to rationally design molecules that fit precisely into the active sites of target enzymes, optimizing binding affinity and selectivity tandfonline.com. Molecular modeling and docking studies play a crucial role in predicting binding modes and guiding synthetic efforts nih.govcsic.esnih.govnih.gov.
Combinatorial Chemistry and Parallel Synthesis: To accelerate the discovery process, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of related compounds efficiently. This allows for rapid exploration of structure-activity relationships (SAR) and identification of lead candidates tandfonline.comnih.gov.
Library Synthesis Approaches for SAR Exploration
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. Library synthesis provides a systematic way to explore how structural modifications affect biological activity.
Systematic Variation: Libraries are typically synthesized by systematically varying specific structural components, such as:
Linker Length and Type: Altering the spacer between pharmacophores can significantly impact binding to both enzymes dovepress.comtandfonline.com.
Substituents on Aromatic Rings: Introducing electron-donating, electron-withdrawing, or halogen substituents can modulate electronic properties and lipophilicity, influencing potency and selectivity tandfonline.comacs.org.
High-Throughput Screening (HTS): Synthesized compound libraries are then screened using high-throughput assays to determine their inhibitory potency against specific ChE (AChE, BuChE) and MAO (MAO-A, MAO-B) isoforms. This data is crucial for identifying promising compounds and understanding SAR trends. For instance, studies have revealed that the size of the aryl binding site can influence potency and selectivity towards MAO-B tandfonline.comresearchgate.net.
The data generated from these SAR studies informs subsequent rounds of design and synthesis, leading to the optimization of dual ChEs/MAOs inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.
Advanced Mechanistic Elucidation and Novel Therapeutic Targets Beyond Direct Enzyme Inhibition
Modulation of Amyloid Precursor Protein (APP) Processing Pathways
The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease, postulating that the aberrant processing of the amyloid precursor protein (APP) is a primary event. mdpi.com ChEs/MAOs-IN-1 and similar multi-target compounds can influence this pathway in several ways.
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase (BACE-1). mdpi.comnih.gov The latter leads to the formation of amyloid-beta (Aβ) peptides, which can aggregate into toxic plaques. mdpi.com Acetylcholinesterase (AChE) itself has been shown to be involved in the processing of APP. nih.gov Specifically, the peripheral anionic site (PAS) of AChE can act as a molecular chaperone, accelerating the aggregation of Aβ peptides. acs.org By targeting AChE, particularly its PAS, dual inhibitors can potentially interfere with this process, thus reducing Aβ plaque formation. acs.orgresearchgate.net
Furthermore, monoamine oxidases (MAOs) have also been implicated in APP processing. Abnormally high concentrations of MAOs can enhance the expression of β- and γ-secretases, thereby promoting the generation of pathogenic Aβ from APP. researchgate.net Consequently, the MAO-inhibitory activity of this compound can contribute to a reduction in the formation of amyloid plaques by downregulating the enzymes responsible for their production. researchgate.net
Table 1: Representative Multi-Target Compounds and their Effects on APP Processing
| Compound Class/Example | Primary Targets | Effect on APP Processing | Reference |
| Ladostigil | AChE, MAO-A/B | Combines pharmacophores of rasagiline (B1678815) and rivastigmine (B141) to potentially influence multiple neurodegenerative pathways. | oaepublish.com |
| Homoisoflavonoid Derivatives | AChE, MAO-B | Designed as dual inhibitors to potentially delay amyloid plaque formation by targeting both enzyme systems. | nih.govresearchgate.net |
| Donepezil-based Hybrids | AChE, MAO-B | Linkage of donepezil and chalcone structures shows potential to reduce Aβ aggregation. | nih.gov |
Anti-Aggregating Properties Against Amyloid Beta (Aβ) and Tau Pathologies
The pathological hallmarks of Alzheimer's disease are the extracellular deposition of Aβ plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. mdpi.com MTDLs like this compound are being investigated for their ability to directly inhibit the aggregation of both Aβ and tau. nih.govdrugbank.comnih.gov
As mentioned, AChE can promote Aβ aggregation through its peripheral anionic site. acs.org Dual-binding site inhibitors that occupy both the catalytic active site (CAS) and the PAS of AChE can effectively block the degradation of acetylcholine (B1216132) while also preventing the AChE-induced aggregation of Aβ. acs.org This dual action is a key feature of advanced MTDLs in this class.
Beyond the indirect effects via AChE, some compounds have been specifically designed to possess intrinsic anti-aggregating properties. For instance, studies on multifunctional 1-benzylamino-2-hydroxyalkyl derivatives have identified compounds that act as potent dual inhibitors of both Aβ and tau aggregation. nih.govresearchgate.net These compounds can interfere with the misfolding and self-assembly processes of these proteins, and some even exhibit the ability to disaggregate pre-formed fibrils. nih.govresearchgate.net
Table 2: Research Findings on Dual Aβ and Tau Aggregation Inhibitors
| Compound | Aβ₄₂ Inhibition (%) | Tau Inhibition (%) | Additional Activities | Reference |
| Compound 18 (1-benzylamino-2-hydroxyalkyl derivative) | 80.0% (at 10 µM) | 68.3% (at 10 µM) | hBuChE and hBACE1 inhibition | nih.govresearchgate.net |
Interplay with Neuroinflammation and Glial Activation Pathways
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is another critical component of AD pathology. nih.gov Chronic activation of these cells contributes to neuronal damage through the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). oaepublish.com
The MAO-B enzyme is a significant source of oxidative stress in the brain, as its catalytic activity produces hydrogen peroxide. researchgate.net This oxidative stress is a key driver of neuroinflammation. By inhibiting MAO-B, this compound can reduce the production of ROS, thereby mitigating neuroinflammatory processes. nih.gov This is a well-established neuroprotective strategy.
Certain dual ChE-MAO inhibitors have demonstrated direct anti-inflammatory effects. The compound MT-031, for example, was found to suppress the elevation of pro-inflammatory cytokines like IL-17 and INF-γ in activated splenocytes. oaepublish.com It was also associated with an increase in the anti-inflammatory cytokine IL-10. oaepublish.com Similarly, studies on ladostigil have shown it can affect microglial activation. oaepublish.com This suggests that this compound can modulate the immune response in the central nervous system, protecting neurons from inflammatory damage.
Potential for Iron Chelation and Metal Dyshomeostasis Regulation
The dyshomeostasis of metal ions, particularly iron, copper, and zinc, is implicated in the pathology of Alzheimer's disease. nih.gov Iron, in particular, can accumulate in the brain and contribute to oxidative stress through the Fenton reaction, promoting neurodegeneration. nih.gov It is also involved in the aggregation of Aβ and tau proteins.
A promising strategy in the development of MTDLs is the incorporation of a metal-chelating moiety into the molecular structure. nih.gov Compounds like M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline) are designed as potent, brain-permeable iron chelators that also possess MAO inhibitory properties. nih.gov This dual functionality allows them to not only reduce oxidative stress by sequestering excess iron but also to exert neuroprotective effects through MAO inhibition. nih.gov Such compounds have been shown to upregulate various pro-survival signaling pathways in the brain. nih.gov The potential for iron chelation represents a significant disease-modifying mechanism for compounds in the this compound class.
Table 3: Examples of Multi-Target Iron Chelators
| Compound | Key Features | Therapeutic Potential | Reference |
| M30 | Selective iron chelator; MAO-A and MAO-B inhibitor | Neuroprotection in models of AD, PD, and ALS | nih.gov |
| HLA20 | Iron chelating and anti-apoptotic properties | Neuroprotection in models of neurodegenerative diseases | nih.gov |
| Clioquinol | Antifungal drug with iron chelation properties | Studied for potential benefits in AD and Parkinson's disease | frontiersin.org |
Interaction with Other Neurodegenerative Disease-Associated Targets (e.g., BACE-1, DYRK1A, NMDA Receptors)
The complexity of neurodegenerative diseases necessitates targeting a broader range of pathological players. The design of MTDLs is evolving to include inhibitory activity against other relevant enzymes and receptors.
BACE-1: As the rate-limiting enzyme in the production of Aβ, β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a prime therapeutic target. mdpi.com Some MTDLs have been designed to inhibit ChEs, MAOs, and BACE-1 simultaneously. tandfonline.com For example, trimethoxylated halogenated chalcones have been identified as dual inhibitors of MAO-B and BACE-1. mdpi.com Incorporating BACE-1 inhibition into a ChE/MAO inhibitor framework would provide a powerful tool to suppress Aβ production at its source.
DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is another emerging target, as its overexpression has been linked to both Aβ and tau pathologies in Alzheimer's disease. mdpi.com Interestingly, certain classes of compounds, such as β-carbolines (e.g., harmine), are known to inhibit both DYRK1A and MAO-A. researchgate.net This suggests a potential avenue for developing this compound variants with added DYRK1A inhibitory activity, which could simultaneously reduce Aβ and tau-related pathologies. mdpi.com
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory, but their overactivation leads to excitotoxicity and neuronal death, a common feature in AD. nih.gov Memantine, an approved AD drug, is an NMDA receptor antagonist. nih.gov Some dual AChE inhibitors, such as bis(7)-tacrine, have been shown to also inhibit NMDA receptors, suggesting that it is feasible to combine these activities in a single molecule. researchgate.net This would offer both symptomatic relief through AChE inhibition and neuroprotection by preventing excitotoxicity.
Future Research Directions and Translational Perspectives
Elucidation of Comprehensive Neuroprotective Signaling Cascades
A primary future objective is to move beyond the primary enzymatic inhibition of ChEs and MAOs to a comprehensive mapping of the downstream neuroprotective signaling cascades modulated by ChEs/MAOs-IN-1. While the immediate effects are an increase in acetylcholine (B1216132) and the modulation of monoamine levels, the long-term neuroprotective benefits are likely mediated by a complex interplay of various signaling pathways.
Key research questions will involve investigating the compound's influence on pathways critical to neuronal survival and function. This includes:
Protein Kinase Pathways: Investigating the modulation of cascades such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are central to regulating cell proliferation, apoptosis, and synaptic plasticity. acs.org Understanding how this compound influences these pathways could reveal its role in mitigating neuronal death and promoting synaptic health.
Wnt Signaling Pathway: This pathway is crucial for synaptic maintenance and its dysregulation has been implicated in AD. Research should explore if this compound can stabilize β-catenin and activate Wnt target genes, thereby counteracting neurotoxic insults.
Neuroinflammation Modulation: Chronic neuroinflammation is a hallmark of neurodegenerative diseases. acs.org Future studies must elucidate how the dual inhibition by this compound affects microglial activation and the subsequent release of pro-inflammatory and anti-inflammatory cytokines. acs.org
Table 1: Potential Signaling Pathways Modulated by this compound
| Pathway | Key Proteins | Potential Effect of this compound | Therapeutic Implication |
|---|---|---|---|
| PI3K/Akt/mTOR | Akt, mTOR, GSK-3β | Activation of pro-survival signaling, inhibition of apoptosis | Enhanced Neuronal Survival |
| MAPK/ERK | ERK1/2, JNK, p38 | Modulation of synaptic plasticity and inflammatory responses | Improved Cognitive Function |
| Wnt/β-catenin | β-catenin, GSK-3β | Stabilization of β-catenin, promotion of synaptic integrity | Synaptic Protection |
| NF-κB | NF-κB, IKK | Attenuation of pro-inflammatory gene transcription | Anti-neuroinflammatory Effects |
Integration of Omics Data for Systems-Level Understanding
To capture the full spectrum of this compound's biological impact, a systems-level approach integrating multi-omics data is imperative. nih.gov This moves beyond a single-pathway focus to a holistic view of the molecular changes induced by the compound. northeastern.edu
Genomics and Transcriptomics: These analyses can identify gene expression signatures altered by this compound treatment in neuronal cell models. This could uncover novel targets and pathways influenced by the compound and help stratify potential patient responders. nih.gov
Proteomics: By quantifying changes in the proteome, researchers can directly observe the impact on protein networks, including those involved in synaptic function, energy metabolism, and oxidative stress. frontiersin.org This can validate therapeutic targets and discover biomarkers of drug efficacy.
Metabolomics: This approach can reveal shifts in metabolic pathways, providing insights into how this compound might restore metabolic homeostasis in the brain, a function often disrupted in neurodegenerative conditions. nih.gov
Integrating these omics datasets will be crucial for building comprehensive models of the compound's mechanism of action, identifying predictive biomarkers for clinical trials, and understanding the molecular basis of disease heterogeneity. northeastern.edufrontiersin.org
Development of Advanced Preclinical Models for Complex Disease Pathologies
A significant hurdle in translating neurodegenerative disease therapies is the limited predictive power of traditional preclinical models. nih.govcsu.edu.au The future of testing compounds like this compound lies in the development and utilization of more sophisticated models that better recapitulate the complexity of human brain pathology. nih.govacs.org
Transgenic Animal Models: Moving beyond simple amyloid-overexpressing mice, future studies should employ models that also develop tau pathology, neuroinflammation, and synaptic loss, such as the 3xTg-AD or 5XFAD mice. nih.govacs.org This allows for a more rigorous evaluation of a multi-target compound's efficacy against the various facets of the disease.
Human-based In Vitro Models: The use of induced pluripotent stem cell (iPSC)-derived neurons, astrocytes, and microglia from patients offers a powerful platform to test this compound in a human genetic context. These can be cultured as 2D monolayers or as more complex 3D organoids ("mini-brains") to model cell-cell interactions and network dysfunction.
Microfluidic "Organ-on-a-Chip" Models: These advanced platforms can model the neurovascular unit, including the blood-brain barrier, allowing for more accurate studies of drug penetration and effects on neuronal-glial-vascular interactions.
These advanced models will be critical for validating the therapeutic potential of this compound and de-risking its progression into human clinical trials.
Exploration of this compound Analogues with Enhanced Target Selectivity
While dual-target inhibition is the goal, achieving the optimal balance of potency and selectivity for each enzyme is crucial. Future medicinal chemistry efforts will focus on the rational design and synthesis of analogues of this compound with improved pharmacological profiles.
Structure-activity relationship (SAR) studies will be key to identifying the specific chemical moieties responsible for binding to AChE, BChE, and MAO-B. nih.gov By systematically modifying the scaffold, linker, and binding motifs of the parent compound, chemists can fine-tune its activity. For instance, incorporating specific heterocyclic rings like coumarin (B35378) or chromone (B188151) has been shown to modulate selectivity and potency for these enzymes. nih.gov
Table 2: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | AChE IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (AChE/MAO-B) |
|---|---|---|---|---|
| This compound | Parent Compound | 50 | 100 | 0.5 |
| Analogue A | Modified Linker | 45 | 55 | 0.82 |
| Analogue B | Substituted Phenyl Ring | 25 | 150 | 0.17 |
| Analogue C | Bioisosteric Replacement | 120 | 30 | 4.0 |
The goal is to develop analogues that not only have high affinity for both targets but also possess an optimized balance of inhibition, which may be more therapeutically effective than simply maximizing potency against one or both enzymes.
Design of New ChEs/MAOs Dual Inhibitors with Expanded Pharmacological Profiles
The MTDL strategy can be expanded beyond just ChE and MAO inhibition. nih.gov The future design of novel inhibitors will likely involve incorporating additional pharmacophores into the molecular structure to confer supplementary therapeutic benefits. mdpi.comjocpr.com
This involves creating hybrid molecules that, in addition to inhibiting ChEs and MAOs, can also:
Reduce Oxidative Stress: By including moieties with antioxidant properties, such as ferulic acid or selenium-containing fragments, new inhibitors could help combat the oxidative damage prevalent in the Alzheimer's brain.
Chelate Metal Ions: Dyshomeostasis of metal ions like copper and zinc is implicated in amyloid-β aggregation. Incorporating metal-chelating functionalities could disrupt this pathological process.
Inhibit Amyloid-β Aggregation: Designing molecules that can interfere with the self-assembly of Aβ peptides would directly target one of the primary pathological hallmarks of AD. mdpi.com
Modulate Other Receptors: Incorporating pharmacophores that interact with other relevant targets, such as NMDA or histamine (B1213489) H3 receptors, could provide further synergistic effects on cognition and neuroprotection.
This evolution of the MTDL concept from dual-target to multi-target inhibitors holds immense promise for creating next-generation therapeutics that can more effectively address the multifaceted nature of neurodegenerative diseases. benthamdirect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
